molecular formula C17H13F2N3O B4522830 N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4522830
M. Wt: 313.30 g/mol
InChI Key: RURRSSQGZWWKSP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2N3O and its molecular weight is 313.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is 313.10266837 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including derivatives similar to "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide," has been explored for their potential in cardiac electrophysiological activity. These compounds have shown potency comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Antibacterial Activity

Studies have synthesized and evaluated the antibacterial activities of various compounds, including imidazole derivatives. These compounds displayed significant efficacy against common bacterial strains, showcasing the potential of "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide" in developing new antimicrobial agents (Patil et al., 2015).

Chemical Synthesis and Material Science

The compound's structural motif is utilized in synthesizing organosoluble polyamides with bulky triaryl imidazole pendent groups, indicating its utility in materials science for creating polymers with desirable thermal and solubility properties (Ghaemy et al., 2009).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives, related to the chemical structure , have been synthesized and shown to act as new series of supramolecular gelators. This highlights the compound's potential in designing new materials capable of forming stable gels with specific solvents (Yadav & Ballabh, 2020).

Anticancer Activity

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar core structure with "N-(3,4-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide," has shown promising anticancer activities against several cancer cell lines. This suggests potential applications in oncology for designing new therapeutic agents (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c18-15-6-5-14(9-16(15)19)21-17(23)13-3-1-12(2-4-13)10-22-8-7-20-11-22/h1-9,11H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRSSQGZWWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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